molecular formula C12H15NO B8592589 2-(3-Ethoxy-phenyl)-2-methyl-propionitrile

2-(3-Ethoxy-phenyl)-2-methyl-propionitrile

Cat. No. B8592589
M. Wt: 189.25 g/mol
InChI Key: RGRMWSDVAUZBHY-UHFFFAOYSA-N
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Patent
US07964724B2

Procedure details

2-(3-Ethoxy-phenyl)-2-methyl-propionitrile was prepared using a procedure adapted from literature (Organic Syntheses, Vol. 79, pp. 209-215). To a solution of 1-ethoxy-3-fluoro benzene (3.0 g, 19.4 mmol) in 25 mL of toluene was added solid potassium bis(trimethylsilyl)amide (5.84 g, 29.2 mmol, 1.5 eq) followed by isobutyronitrile (7.08 mL, 77.8 mmol, 4 eq). The reaction mixture was stirred at 100° C. for 12 hr. It was diluted with 75 mL of ethyl acetate and 75 mL of 1N aqueous hydrochloric acid. The layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water (1×50 mL), brine (1×50 mL), and dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated in vacuo. The residue was dissolved in 5 mL of methylene chloride and applied to a 40 g silica gel cartridge. The product was eluted using a gradient of ethyl acetate in hexanes to yield 2.96 g (15.6 mmol, 80%) of pure 2-(3-ethoxy-phenyl)-2-methyl-propionitrile. LR-MS: 190.12 [(M+H)+]
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.08 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6](F)[CH:5]=1)[CH3:2].C[Si]([N-][Si](C)(C)C)(C)C.[K+].[C:21](#[N:25])[CH:22]([CH3:24])[CH3:23]>C1(C)C=CC=CC=1.C(OCC)(=O)C.Cl>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:22]([CH3:24])([CH3:23])[C:21]#[N:25])[CH:7]=[CH:8][CH:9]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC1=CC(=CC=C1)F
Name
Quantity
5.84 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.08 mL
Type
reactant
Smiles
C(C(C)C)#N
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
75 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-(3-Ethoxy-phenyl)-2-methyl-propionitrile was prepared
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×50 mL), brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5 mL of methylene chloride
WASH
Type
WASH
Details
The product was eluted

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.6 mmol
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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